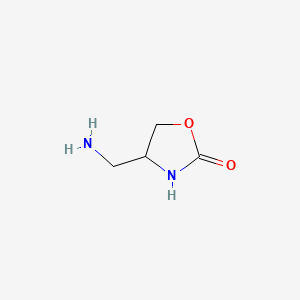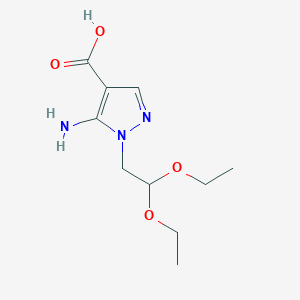![molecular formula C10H11F4N B2477460 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine CAS No. 1823042-98-3](/img/structure/B2477460.png)
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a fluoro group (-F) attached to a phenyl ring, along with an ethanamine side chain. The trifluoromethyl group is known for its significant electronegativity and unique chemical properties, making this compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable precursor, such as 4-bromo-2-fluorotoluene, followed by amination. The reaction typically requires the use of a trifluoromethylating agent, such as trifluoromethyl iodide (CF3I), in the presence of a catalyst like copper(I) iodide (CuI). The reaction conditions often involve heating the mixture to a temperature range of 80-120°C .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluoro group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
1-[2-Fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine can be compared with other similar compounds, such as:
1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanone: Similar structure but lacks the ethanamine side chain, leading to different chemical properties and reactivity.
1-[2-Fluoro-4-(trifluoromethyl)phenyl]methanol: Contains a hydroxyl group instead of an amine group, resulting in different biological activities and applications.
1-[2-Fluoro-4-(trifluoromethyl)phenyl]propane:
The uniqueness of this compound lies in its combination of the trifluoromethyl and fluoro groups with an ethanamine side chain, providing a distinct set of chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-6(15-2)8-4-3-7(5-9(8)11)10(12,13)14/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMFFRGJUZSTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)C(F)(F)F)F)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823042-98-3 |
Source


|
| Record name | {1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl}(methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2477378.png)


![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2477382.png)
![N-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-fluoropyridine-3-sulfonamide](/img/structure/B2477384.png)
![({1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl}(methyl)sulfamoyl)dimethylamine](/img/structure/B2477385.png)
![3,4-dichloro-1-[(4-fluorophenyl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2477386.png)
![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-4-(2-methylpropyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2477388.png)



![Methyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2477394.png)

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}pyrrolidin-2-one](/img/structure/B2477398.png)
